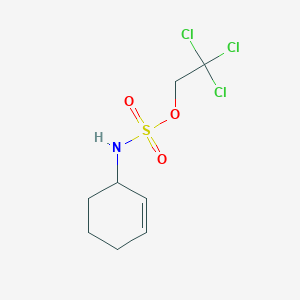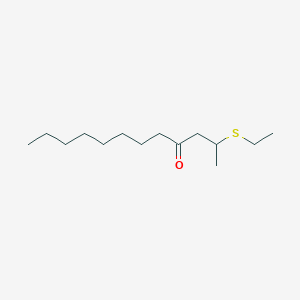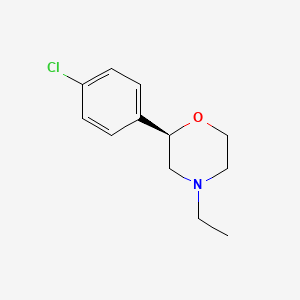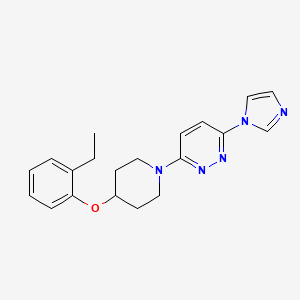
3-Nitrobenzene-1,2,4-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrobenzene-1,2,4-triamine is an organic compound with the molecular formula C6H8N4O2 It is a derivative of benzene, where three amino groups and one nitro group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobenzene-1,2,4-triamine typically involves the nitration of 1,2,4-triaminobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is typically performed under an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzene-1,2,4-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1,2,4-triaminobenzene, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
3-Nitrobenzene-1,2,4-triamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitrobenzene-1,2,4-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biochemical effects. The amino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its use in explosives due to its high stability and insensitivity.
Hexanitrobenzene (HNB): Another energetic material with high energy content but lower stability compared to TATB.
Uniqueness
3-Nitrobenzene-1,2,4-triamine is unique due to its specific arrangement of amino and nitro groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
851759-17-6 |
|---|---|
Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-nitrobenzene-1,2,4-triamine |
InChI |
InChI=1S/C6H8N4O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,7-9H2 |
InChI Key |
VDUKPKOFTADTHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)

![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)



![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)

![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)


